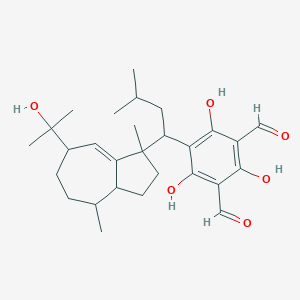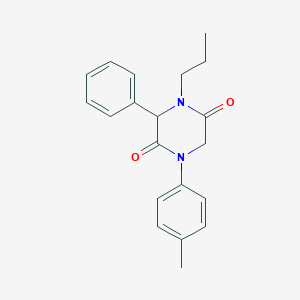![molecular formula C26H26ClN3O2 B242475 4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242475.png)
4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione, commonly known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors. It was first synthesized in the mid-1980s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
CP-55940 acts as a potent agonist at the cannabinoid receptors, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. These effects include the inhibition of neurotransmitter release, the modulation of ion channel activity, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
CP-55940 has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have effects on cardiovascular function, immune function, and gastrointestinal function.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages for use in lab experiments, including its potency and selectivity for the cannabinoid receptors, as well as its well-established pharmacological profile. However, it also has several limitations, including its potential for abuse and its complex mechanism of action.
Orientations Futures
There are several future directions for the study of CP-55940, including the development of novel analogs with improved pharmacological profiles, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its potential for use in combination with other drugs. In addition, further research is needed to better understand its mechanism of action and its potential for abuse.
Méthodes De Synthèse
CP-55940 is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-(dimethylamino)phenylacetonitrile to form 4-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one. This intermediate is then reacted with 3,4-dimethylphenylhydrazine to form the final product, CP-55940.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, and has also been shown to have anti-inflammatory effects. In addition, CP-55940 has been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
Propriétés
Formule moléculaire |
C26H26ClN3O2 |
|---|---|
Poids moléculaire |
448 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26ClN3O2/c1-17-5-10-23(15-18(17)2)29-16-24(31)30(22-13-8-20(27)9-14-22)25(26(29)32)19-6-11-21(12-7-19)28(3)4/h5-15,25H,16H2,1-4H3 |
Clé InChI |
AIDJGNIGEFBJEZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)
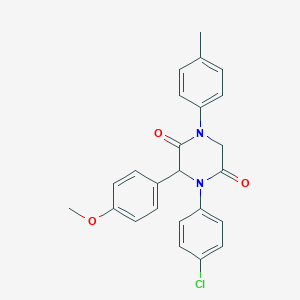
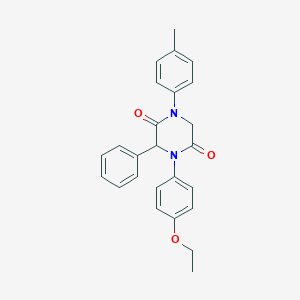

![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
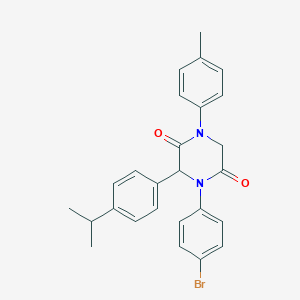
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)

